Benzenepropanoic acid, -alpha--[(acetyloxy)methyl]-, (-alpha-R)- (9CI) Benzenepropanoic acid, -alpha--[(acetyloxy)methyl]-, (-alpha-R)- (9CI)
Brand Name: Vulcanchem
CAS No.: 195056-66-7
VCID: VC0063783
InChI: InChI=1S/C12H14O4/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)/t11-/m1/s1
SMILES: CC(=O)OCC(CC1=CC=CC=C1)C(=O)O
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol

Benzenepropanoic acid, -alpha--[(acetyloxy)methyl]-, (-alpha-R)- (9CI)

CAS No.: 195056-66-7

Main Products

VCID: VC0063783

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

Benzenepropanoic acid, -alpha--[(acetyloxy)methyl]-, (-alpha-R)- (9CI) - 195056-66-7

CAS No. 195056-66-7
Product Name Benzenepropanoic acid, -alpha--[(acetyloxy)methyl]-, (-alpha-R)- (9CI)
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
IUPAC Name (2R)-2-(acetyloxymethyl)-3-phenylpropanoic acid
Standard InChI InChI=1S/C12H14O4/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)/t11-/m1/s1
Standard InChIKey XMLOIFZEDYSEGK-LLVKDONJSA-N
Isomeric SMILES CC(=O)OC[C@@H](CC1=CC=CC=C1)C(=O)O
SMILES CC(=O)OCC(CC1=CC=CC=C1)C(=O)O
Canonical SMILES CC(=O)OCC(CC1=CC=CC=C1)C(=O)O
Synonyms Benzenepropanoic acid, -alpha--[(acetyloxy)methyl]-, (-alpha-R)- (9CI)
PubChem Compound 14485511
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator